molecular formula C25H19N3 B12792403 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile CAS No. 85619-11-0

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile

Cat. No.: B12792403
CAS No.: 85619-11-0
M. Wt: 361.4 g/mol
InChI Key: ZIJDDIPODSODGY-UHFFFAOYSA-N
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Description

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrido[4,3-b]carbazole family, characterized by a fused ring system that includes both pyridine and carbazole moieties. Its molecular formula is C25H21N3, and it has a molecular weight of 379.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to form the final product. Specific reagents and catalysts are used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Properties

CAS No.

85619-11-0

Molecular Formula

C25H19N3

Molecular Weight

361.4 g/mol

IUPAC Name

6-benzyl-5,11-dimethylpyrido[4,3-b]carbazole-1-carbonitrile

InChI

InChI=1S/C25H19N3/c1-16-19-12-13-27-21(14-26)23(19)17(2)24-20-10-6-7-11-22(20)28(25(16)24)15-18-8-4-3-5-9-18/h3-13H,15H2,1-2H3

InChI Key

ZIJDDIPODSODGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1N(C4=CC=CC=C43)CC5=CC=CC=C5)C)C#N

Origin of Product

United States

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